(5-Iodofuran-2-yl)methanethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5IOS |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
(5-iodofuran-2-yl)methanethiol |
InChI |
InChI=1S/C5H5IOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2 |
InChI Key |
OGPGRBMCBVAXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)I)CS |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 5 Iodofuran 2 Yl Methanethiol
Thiol Group Reactivity
The sulfhydryl (-SH) group in (5-Iodofuran-2-yl)methanethiol is the primary site for a variety of nucleophilic and redox reactions characteristic of thiols. wikipedia.orgebsco.com
Oxidation Reactions to Disulfides and Sulfonic Acids
The thiol group is susceptible to oxidation, yielding different products depending on the strength of the oxidizing agent used. wikipedia.org
Disulfide Formation : Mild oxidizing agents, such as iodine (I₂) or air in the presence of a catalyst, facilitate the coupling of two thiol molecules to form a disulfide. wikipedia.org In the case of this compound, this reaction produces bis((5-iodofuran-2-yl)methyl) disulfide. This reaction is a common and reversible process for thiols. wikipedia.orgebsco.com
Sulfonic Acid Formation : Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite, can oxidize the thiol group more extensively to form the corresponding sulfonic acid, (5-iodofuran-2-yl)methanesulfonic acid. wikipedia.org Methanesulfonic acid (MSA) is recognized as a strong organic acid, suggesting that the resulting product would exhibit significant acidity. researchgate.netchemicalbook.com
| Oxidizing Agent | Product | Product Class |
|---|---|---|
| Mild (e.g., I₂, O₂) | bis((5-Iodofuran-2-yl)methyl) disulfide | Disulfide |
| Strong (e.g., H₂O₂, NaOCl) | (5-Iodofuran-2-yl)methanesulfonic acid | Sulfonic Acid |
Alkylation Reactions to Form Thioethers
The thiol group readily undergoes S-alkylation when treated with alkyl halides or other alkylating agents in the presence of a base. thermofisher.com This reaction proceeds via a nucleophilic substitution mechanism, where the thiol is first deprotonated to the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. This process results in the formation of a stable thioether (sulfide) linkage. thermofisher.com For example, reaction with an alkyl halide (R-X) would yield a (5-iodofuran-2-yl)methyl thioether. This reactivity is fundamental in synthetic organic chemistry for constructing carbon-sulfur bonds. ebsco.com
| Alkylating Agent (R-X) | Product Name | Reaction Conditions |
|---|---|---|
| Methyl Iodide (CH₃I) | 2-((Methylthio)methyl)-5-iodofuran | Base (e.g., NaH, K₂CO₃) |
| Benzyl (B1604629) Bromide (BnBr) | 2-((Benzylthio)methyl)-5-iodofuran | Base (e.g., NaH, K₂CO₃) |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | Ethyl 2-(((5-iodofuran-2-yl)methyl)thio)acetate | Base (e.g., NaH, K₂CO₃) |
Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones) to Form Thioacetals
Thiols react with aldehydes and ketones, typically under acidic catalysis, to form thioacetals (or thioketals). libretexts.org The reaction of this compound with an aldehyde or ketone would proceed through a hemi-thioacetal intermediate, which then reacts with a second molecule of the thiol to yield the final thioacetal. These reactions are reversible. libretexts.org Thioacetals are valuable as protecting groups for carbonyls due to their stability towards various reagents. libretexts.org
| Carbonyl Compound | Product Class | Key Features |
|---|---|---|
| Aldehyde (R-CHO) | Thioacetal | Requires two equivalents of the thiol and an acid catalyst. libretexts.org |
| Ketone (R-CO-R') | Thioketal | Generally less reactive than aldehydes towards nucleophilic addition. pressbooks.pub |
Nucleophilic Properties of the Thiolate Anion
Upon deprotonation by a suitable base, the thiol group of this compound forms a thiolate anion, (5-Iodofuran-2-yl)methanethiolate. This anion is a potent sulfur-based nucleophile. wikipedia.org Its high nucleophilicity allows it to participate in a wide array of nucleophilic substitution and addition reactions. ebsco.com For instance, it can open epoxide rings and react with α,β-unsaturated carbonyl compounds in Michael addition reactions. The reactivity of the thiolate is central to its role in forming thioethers (as seen in Section 3.1.2) and its participation in various coupling chemistries.
Metal Ion Complexation
The sulfur atom in the thiol group possesses lone pairs of electrons, enabling it to act as a soft ligand and coordinate with various metal ions. wikipedia.org Thiol-containing ligands are known to form stable complexes with transition metals. beilstein-journals.orgrsc.org this compound can coordinate to metal centers such as copper(II), nickel(II), and others, forming metal-sulfur bonds. rsc.orgresearchgate.net The furan (B31954) ring's oxygen atom could also potentially participate in chelation, creating a bidentate ligand and forming a stable five-membered chelate ring with the metal ion, a behavior observed in similar furan-containing ligands. researchgate.netacs.org
Iodine Substituent Reactivity
The iodine atom at the 5-position of the furan ring is a key site for transformations that modify the furan scaffold, primarily through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in these processes.
Research on 2,5-disubstituted 3-iodofurans and other iodinated furans has demonstrated their utility in forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.org These reactions significantly enhance the molecular complexity and are fundamental in synthetic chemistry. Common cross-coupling reactions applicable to the 5-iodofuran moiety include:
Sonogashira Coupling : Palladium-catalyzed reaction with terminal alkynes to form 5-alkynylfuran derivatives. organic-chemistry.orgsci-hub.se
Suzuki Coupling : Palladium-catalyzed reaction with boronic acids or esters to create 5-arylfuran or 5-vinylfuran derivatives.
Heck Coupling : Palladium-catalyzed reaction with alkenes.
Stille Coupling : Palladium-catalyzed reaction with organostannanes.
Buchwald-Hartwig Amination : Palladium-catalyzed reaction with amines to form 5-aminofuran derivatives.
These coupling reactions are generally tolerant of a wide range of functional groups, meaning the thiol group on the other side of the molecule would likely remain intact under carefully selected reaction conditions. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Resulting C-C Bond | Catalyst System |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | sp-sp² | Pd catalyst, Cu(I) cocatalyst, Base |
| Suzuki | Boronic Acid (R-B(OH)₂) | sp²-sp² | Pd catalyst, Base |
| Heck | Alkene (R-CH=CH₂) | sp²-sp² | Pd catalyst, Base |
Participation in Cross-Coupling Reactions (e.g., C-C Bond Formation)
The aryl iodide functionality at the 5-position of the furan ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This C(sp²)–I bond is readily activated by catalysts, typically those based on palladium, to form new carbon-carbon and carbon-heteroatom bonds.
Detailed Research Findings: While specific studies on this compound are not extensively documented in the literature, its reactivity can be inferred from established methodologies for iodoarenes and related heterocyclic compounds. Palladium-catalyzed reactions are among the most powerful tools for C–S bond formation and the functionalization of aryl halides. nih.gov For instance, the Suzuki-Miyaura coupling of halogenated heterocycles, such as 5-bromoindazoles with thiopheneboronic acid, demonstrates the viability of these substrates in forming new C-C bonds. mdpi.com Similarly, iodinated furan derivatives have been successfully used in Buchwald-Hartwig amination reactions to create C-N bonds, which supports the general reactivity of the C-I bond on the furan ring in cross-coupling processes. acs.org
The thiol group can also participate in coupling reactions. However, in the context of C-C bond formation at the C-I position, the thiol would typically be protected to prevent side reactions, such as oxidative self-coupling or interference with the catalyst. Alternatively, C-S cross-coupling methodologies could be employed to directly react the thiol group with a different aryl halide, or to couple the iodo-furan with another thiol. nih.gov Various metal catalysts, including those based on cobalt and iron, have been developed for such transformations, though they sometimes have a more limited substrate scope than palladium-based systems. nih.gov
Table 1: Representative Cross-Coupling Reactions Applicable to this compound This table is based on established reactions for iodoarenes and related heterocycles.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C-C |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., NEt₃) | C-C |
| Buchwald-Hartwig | Amine (R₂NH) or Thiol (R'SH) | Pd Precatalyst + Ligand (e.g., XPhos) + Base | C-N or C-S |
| Stille | Organostannane Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C |
Potential for Nucleophilic Displacement
The molecule possesses two primary sites for reactions with nucleophiles: the methanethiol (B179389) group and the carbon atom bearing the iodine.
Thiol Group as a Nucleophile: The methanethiol group (–CH₂SH) is inherently nucleophilic. Upon treatment with a mild base, it can be deprotonated to form the corresponding thiolate anion (–CH₂S⁻), which is a significantly stronger nucleophile. This thiolate can readily participate in nucleophilic substitution (S_N2) reactions with alkyl halides to form thioethers or engage in Michael additions to α,β-unsaturated carbonyl compounds. The nucleophilicity of thiols is well-established, and they are known to react with various electrophiles. rsc.org
Iodide as a Leaving Group: Direct nucleophilic aromatic substitution (S_NAr) of the iodide on the furan ring is generally challenging. The electron-rich nature of the furan ring disfavors direct attack by a nucleophile. Such reactions typically require either highly activated substrates (with strong electron-withdrawing groups) or harsh reaction conditions. More commonly, the transformation of the C-I bond is achieved through the previously mentioned cross-coupling reactions or via the formation of organometallic intermediates. Hypervalent iodine chemistry provides another pathway for activating the C-I bond towards reaction with nucleophiles, often proceeding through ligand coupling mechanisms rather than direct displacement. nih.gov
Table 2: Potential Nucleophilic Reactions
| Reactive Site | Reagent Type | Product Type | Reaction Notes |
|---|---|---|---|
| Methanethiol | Alkyl Halide (R-X) | Thioether | S_N2 reaction, often base-catalyzed. |
| Methanethiol | α,β-Unsaturated Carbonyl | Michael Adduct | Conjugate addition, base-catalyzed. |
| C-I Bond | Strong Nucleophile (e.g., RO⁻) | Substituted Furan | Generally requires harsh conditions or activation (e.g., via copper catalysis). |
Furan Ring Reactivity
The furan ring itself is an active participant in several classes of chemical transformations, including cycloadditions and reactions mediated by acids or oxidizing agents.
Cycloaddition Reactions and Ring Transformations
The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This transformation allows for the rapid construction of a 7-oxanorbornene framework, a rigid bicyclic structure. sciforum.net The reaction involves the furan reacting with a 2π-electron component, known as a dienophile (e.g., maleic anhydride (B1165640) or N-phenylmaleimide). mdpi.com
Detailed Research Findings: Studies on furfuryl derivatives (molecules with a CH₂ group at the 2-position, analogous to the target compound) show that they readily undergo Diels-Alder reactions, often producing a mixture of endo and exo isomers. sciforum.netmdpi.com The substituents on both the furan diene and the dienophile influence the reaction's rate, regioselectivity, and stereoselectivity. The presence of the electron-withdrawing iodine atom at the 5-position may decrease the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions but could enhance it in inverse-electron-demand scenarios. researchgate.net The resulting 7-oxanorbornene cycloadducts are valuable intermediates that can be further modified. mdpi.com
Reactivity in Acid-Mediated Transformations
Furan and its derivatives are well-known to be sensitive to acidic conditions. chemistryviews.org Strong acids can cause protonation of the furan ring, leading to a loss of aromaticity and subsequent polymerization or ring-opening side reactions. nih.gov
Detailed Research Findings: Despite this sensitivity, controlled acid-catalyzed transformations have been developed. A notable example is the Brønsted acid-catalyzed reduction of furans to 2,5-dihydrofurans or fully saturated tetrahydrofurans using silanes as reducing agents. nih.govacs.org This reaction proceeds by protonating the furan, which makes it susceptible to hydride attack. nih.gov The choice of solvent, such as hexafluoroisopropanol (HFIP), is crucial to prevent the competing polymerization pathway. acs.org In some cases, acid can catalyze unusual ring-opening and recyclization sequences, transforming one heterocyclic system into another. nih.gov
Table 3: Summary of Furan Reactivity in Acidic Media
| Conditions | Transformation | Typical Outcome | Reference |
|---|---|---|---|
| Strong Protic Acid (e.g., H₂SO₄) | Polymerization/Decomposition | Tar-like, undefined products | nih.gov |
| Brønsted Acid + Silane (e.g., HNTf₂ + Et₃SiH) | Controlled Reduction | 2,5-Dihydrofuran or Tetrahydrofuran | nih.govacs.org |
| Lewis or Brønsted Acid + Nucleophile | Ring Opening/Rearrangement | Functionalized acyclic or new heterocyclic products | mdpi.comnih.gov |
Oxidative Transformations of the Furan Ring
The furan ring is susceptible to oxidation, which can lead to a variety of useful products through ring cleavage or rearrangement. organicreactions.org The outcome of the oxidation is highly dependent on the oxidant used and the nature of the substituents on the furan ring. thieme-connect.comresearchgate.net
Detailed Research Findings: A common transformation is the oxidative ring cleavage of furans to produce 1,4-dicarbonyl compounds. organicreactions.org For example, oxidation with reagents like bromine in methanol (B129727) or singlet oxygen can open the ring to yield valuable synthetic intermediates. The oxidation of furans is also a key step in the metabolic activation of many furan-containing xenobiotics, which can generate reactive electrophilic intermediates like cis-enediones. nih.gov In synthetic chemistry, the Achmatowicz reaction, which is the oxidation of a furfuryl alcohol, provides a powerful method to access functionalized pyranones, which are precursors to carbohydrates and other natural products. mdpi.comorganicreactions.org While this compound is not a furfuryl alcohol, its furan ring would still be expected to undergo oxidative transformations, potentially leading to a 1,4-dicarbonyl species, with the specific product depending on the fate of the sulfur and iodine-containing fragments under the reaction conditions.
Synergistic Reactivity of Combined Functionalities
The true synthetic utility of this compound lies in the synergistic reactivity of its three distinct functional groups. The ability to selectively address each site allows for multi-step synthetic sequences where the molecule acts as a versatile scaffold.
The three reactive centers—the C-I bond, the thiol group, and the furan ring—can be manipulated in a controlled, sequential manner. For example, a synthetic strategy could begin with a palladium-catalyzed Suzuki coupling at the C-I position to install a complex carbon framework. Following this, the nucleophilic thiol group could be used to perform an intramolecular cyclization onto the newly introduced side chain, forming a new fused heterocyclic system. Alternatively, the thiol could be protected while the furan ring undergoes a Diels-Alder reaction. The resulting bicyclic adduct could then be deprotected, and the liberated thiol could be used to introduce further functionality.
The electronic properties of the substituents are mutually influential. The electron-withdrawing iodine atom deactivates the furan ring towards electrophilic substitution but makes the C-I bond a key site for cross-coupling. uoanbar.edu.iq The methanethiol group provides a soft nucleophilic center that is generally orthogonal in reactivity to the reactions occurring at the C-I bond. This allows for a chemist to design synthetic routes that leverage the unique reactivity of each part of the molecule to build complex target structures from a single, highly functionalized starting material.
Interplay Between Iodine and Thiol Groups in Reaction Pathways
The reactivity of this compound is significantly influenced by the interaction between the C-I bond and the methanethiol group. These two functional groups can exhibit competitive or cooperative reactivity depending on the reaction conditions.
The iodine atom on the furan ring is a prime site for transition metal-catalyzed cross-coupling reactions. Iodofurans are known to participate in a variety of such transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.orgacs.orgwikipedia.orgwikipedia.org These reactions allow for the formation of new carbon-carbon bonds at the 5-position of the furan ring, providing a powerful tool for molecular elaboration. For instance, 5-iodofuran-2-carbaldehyde, a related compound, has been shown to yield 5-phenyl-2-furaldehyde (B76939) in high yield (91%) through a cross-coupling reaction. ekb.eg The reactivity of aryl halides in these couplings typically follows the order I > Br > Cl, making the iodo-substituted furan highly reactive. wikipedia.orgfu-berlin.de
However, the presence of the thiol group (-SH) can complicate these transformations. Thiols are known to be potential poisons for palladium catalysts, which are commonly employed in cross-coupling reactions. wikipedia.org The sulfur atom can coordinate strongly to the palladium center, inhibiting its catalytic activity. To circumvent this issue, the thiol group may require protection prior to performing the cross-coupling reaction. Common protecting groups for thiols, such as acetyl or tert-butyldimethylsilyl (TBDMS), could be employed and subsequently removed after the C-C bond formation.
Conversely, the thiol group itself is reactive. Thiols are nucleophilic and can undergo S-alkylation, S-acylation, and oxidation to form disulfides or higher oxidation state sulfur species like sulfoxides and sulfonic acids. smolecule.comacs.orgnih.gov Oxidation of furfuryl thiols to their corresponding disulfides is a well-documented process and can occur even at low temperatures. acs.orgnih.govub.edu The choice of oxidant and reaction conditions can selectively lead to the desired product. For example, mild oxidation with agents like iodine or air can yield the disulfide, while stronger oxidizing agents would lead to the sulfonic acid.
The electronic properties of the iodine atom, being electron-withdrawing through induction, can subtly influence the reactivity of the thiol group. This effect might alter the pKa of the thiol, making it slightly more acidic compared to its non-iodinated counterpart. This increased acidity could facilitate its deprotonation, potentially enhancing its nucleophilicity in certain reactions.
Below is an illustrative table of potential cross-coupling reactions at the C-I bond, assuming the thiol group is appropriately managed (e.g., protected).
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-2-(mercaptomethyl)furan |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 5-(alkenyl)-2-(mercaptomethyl)furan |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-(alkynyl)-2-(mercaptomethyl)furan |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 5-(amino)-2-(mercaptomethyl)furan |
Influence of the Furan Ring on Substituent Reactivity
The furan ring is an electron-rich aromatic heterocycle, which significantly influences the reactivity of its substituents. chemenu.com The oxygen heteroatom donates electron density into the ring through resonance, activating it towards electrophilic substitution. chemenu.com
Reactivity of the Iodine Substituent: The C-I bond at the 5-position of the furan ring is activated towards oxidative addition in palladium-catalyzed cross-coupling reactions, a crucial step in the catalytic cycles of Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgwikipedia.org The electron-rich nature of the furan ring facilitates this step compared to more electron-deficient aromatic systems. The position of the iodine at C-5 is significant, as electrophilic substitution on a 2-substituted furan preferentially occurs at the 5-position. smolecule.com This regioselectivity is a key aspect in the synthesis of such compounds.
Reactivity of the Methanethiol Substituent: The methanethiol group is attached to the furan ring via a methylene (B1212753) (-CH₂-) spacer. This spacer means the thiol group's reactivity is primarily that of a typical primary thiol, but it is also influenced by its proximity to the furan ring. The furan ring can stabilize an adjacent positive charge, which is relevant in the context of nucleophilic substitution reactions at the methylene carbon. For instance, furfuryl chloride, a related primary halide, can undergo SN1 reactions due to the resonance stabilization of the resulting furfuryl carbocation by the aromatic furan ring. bartleby.compearson.com While the thiol is not a leaving group in the same way as a halide, this stabilization effect is an important characteristic of the furfuryl system.
The furan ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. rsc.orgacs.orgacs.orgsigmaaldrich.com The presence of substituents on the furan ring can significantly affect the rate and selectivity of these reactions. Electron-donating groups generally increase the reactivity of the furan as a diene, while electron-withdrawing groups decrease it. rsc.org In the case of this compound, the electron-withdrawing iodine atom would be expected to decrease the furan's reactivity in Diels-Alder reactions compared to unsubstituted furan.
The table below summarizes the influence of the furan ring on the characteristic reactions of the substituents.
| Functional Group | Characteristic Reaction | Influence of the Furan Ring |
| Iodine | Palladium-Catalyzed Cross-Coupling | The electron-rich furan ring facilitates the oxidative addition of the C-I bond to the palladium catalyst. |
| Methanethiol | Oxidation to Disulfide | The furan ring can influence the stability of radical intermediates, potentially affecting the rate of oxidation. acs.orgnih.gov |
| Methanethiol | Nucleophilic Substitution (at CH₂) | The furan ring can stabilize a carbocation on the adjacent methylene carbon, making SN1-type pathways more accessible than for typical primary alkyl systems. bartleby.com |
| Furan Ring | Diels-Alder Cycloaddition | Acts as a diene. The electron-withdrawing iodine substituent likely deactivates the ring towards this reaction. rsc.org |
| Furan Ring | Electrophilic Aromatic Substitution | The ring is activated, but the existing substituents direct incoming electrophiles. Further substitution is less likely than reactions at the iodo or thiol moieties. |
Mechanistic Investigations of Reactions Involving 5 Iodofuran 2 Yl Methanethiol
Elucidation of Reaction Mechanisms via Experimental Studies
Experimental investigations provide tangible evidence for proposed reaction pathways, offering a window into the dynamic processes that govern the transformation of (5-Iodofuran-2-yl)methanethiol.
Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. For reactions involving this compound, determining the rate law, rate constants, and activation parameters provides crucial information about the mechanism, such as the number of molecules involved in the rate-determining step. For instance, in a hypothetical nucleophilic substitution reaction at the C5 position of the furan (B31954) ring, the rate of reaction could be monitored by tracking the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC.
A kinetic study of a hypothetical reaction might reveal a second-order rate law, suggesting a bimolecular process. The data from such a study could be presented as follows:
| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
The temperature dependence of the rate constant can also be studied to determine the activation energy (Ea) of the reaction, providing insights into the energy barrier that must be overcome for the reaction to occur.
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ³²S with ³⁴S), researchers can follow the labeled atom's position in the products. This information helps to distinguish between different possible reaction pathways. For example, in a rearrangement reaction, isotopic labeling can reveal whether a particular bond is broken and reformed. The use of isotopic labeling in furan chemistry has been instrumental in understanding various rearrangements and cycloaddition reactions acs.orgrsc.orgiaea.orgosti.gov.
In a hypothetical study of a reaction involving the thiol group, the sulfur atom could be labeled with ³⁴S. Analysis of the products using mass spectrometry would reveal the location of the ³⁴S atom, thereby confirming the proposed mechanism.
Many chemical reactions proceed through one or more transient intermediates that are not the starting material or the final product. The direct or indirect detection of these intermediates is a key aspect of mechanistic elucidation. For reactions involving this compound, potential intermediates could include radical species, carbocations, or carbanions, depending on the reaction conditions. Thiyl radicals are known to be versatile reactive intermediates in various chemical transformations nih.gov.
Techniques such as spectroscopy (e.g., NMR, IR, and mass spectrometry) can sometimes be used to directly observe and characterize stable intermediates. In cases where the intermediates are too reactive to be observed directly, trapping experiments can be employed. In these experiments, a "trapping agent" is added to the reaction mixture, which reacts with the intermediate to form a stable, characterizable product. The identification of this trapped product provides strong evidence for the existence of the proposed intermediate. For instance, in reactions involving electrophilic intermediates of thiols, specialized techniques have been developed for their direct observation researchgate.net.
Computational Approaches to Mechanistic Elucidation
Computational chemistry offers a powerful complementary approach to experimental studies for investigating reaction mechanisms. Theoretical calculations can provide detailed information about the electronic structure of molecules and the energetics of reaction pathways that may be difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) has become a widely used computational method for studying the mechanisms of organic reactions due to its balance of accuracy and computational cost. DFT calculations can be used to locate and characterize the geometries and energies of reactants, products, transition states, and intermediates along a reaction coordinate. The identification of a transition state, which is a first-order saddle point on the potential energy surface, and connecting it to the corresponding reactants and products through intrinsic reaction coordinate (IRC) calculations, provides strong theoretical support for a proposed mechanism.
A summary of hypothetical DFT-calculated energies for a reaction could be presented as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -15.2 |
These calculations can also provide insights into the nature of bonding in transition states and intermediates, helping to rationalize observed reactivity.
Computational modeling of the electronic structure of this compound can provide valuable insights into its intrinsic reactivity. Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can be calculated to predict which parts of the molecule are most likely to be involved in chemical reactions. The substitution on the furan ring is known to significantly affect its electronic properties acs.orgnih.gov.
Reactivity descriptors, derived from conceptual DFT, such as global and local electrophilicity and nucleophilicity indices, can be calculated to quantify the molecule's reactivity. For example, the Fukui function can be used to identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most susceptible to attack by nucleophiles or electrophiles, respectively. This information is invaluable for understanding and predicting the regioselectivity of reactions involving this compound. Studies on furan and its derivatives have utilized these descriptors to understand their reactivity in various contexts youtube.comresearchgate.netaip.orgnih.gov.
Analysis of Catalytic Cycles and Energy Profiles
Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the catalytic cycles and energy profiles of reactions involving This compound . While research exists on the synthesis and reactivity of related furan and thiol compounds, data specifically pertaining to the mechanistic investigations, catalytic intermediates, transition states, and computational or experimental energy profiles for reactions with this compound is not publicly available at this time.
Therefore, a detailed analysis of its catalytic cycles, including data tables on reaction kinetics, intermediates, and energy barriers, cannot be provided. Further experimental and computational research is required to elucidate the reaction mechanisms and energetic landscapes of catalytic processes involving this specific compound.
Spectroscopic and Analytical Methodologies for Structural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(5-Iodofuran-2-yl)methanethiol," providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are utilized to piece together the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons, being in a heteroaromatic system, will appear in the downfield region. The presence of the electron-withdrawing iodine atom is anticipated to deshield the proton at the C4 position, causing it to resonate at a higher chemical shift compared to the proton at the C3 position. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom will appear as a singlet, and the thiol (-SH) proton will also present as a singlet, though its chemical shift can be variable and is often concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The furan ring carbons will show characteristic chemical shifts, with the carbon atom bonded to the iodine (C5) being significantly shielded due to the heavy atom effect. The carbon atom at the C2 position, attached to the methanethiol (B179389) group, and the other furan ring carbons (C3 and C4) will have distinct resonances. The methylene carbon will appear in the aliphatic region of the spectrum. Computational methods such as Density Functional Theory (DFT) can be employed to predict and corroborate the experimental NMR data for furan derivatives. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 (furan) | ~6.3-6.5 | - |
| H4 (furan) | ~6.8-7.0 | - |
| -CH₂- | ~3.7-3.9 | ~25-30 |
| -SH | ~1.5-2.0 | - |
| C2 (furan) | - | ~150-155 |
| C3 (furan) | - | ~110-115 |
| C4 (furan) | - | ~120-125 |
| C5 (furan) | - | ~85-90 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound," MS is crucial for confirming its identity and for studying its stability.
The mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern would be observed. The fragmentation of the molecular ion under electron ionization (EI) would likely involve the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a prominent fragment ion corresponding to the loss of an iodine atom. wikipedia.org Another significant fragmentation pathway would be the loss of the thiol group (-SH) or the entire methanethiol side chain (-CH₂SH). The analysis of organo-iodine compounds can be challenging due to their potential decomposition in the GC-MS injector or ion source. avivanalytical.com
Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 254 | [C₅H₅IOS]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine cation |
| 127 | [C₅H₅OS]⁺ | Loss of Iodine |
| 221 | [C₅H₄IO]⁺ | Loss of SH |
| 207 | [C₄H₂IO]⁺ | Loss of CH₂SH |
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC-MS for Furan Fatty Acids)
Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited method for this purpose, as it combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.
In a GC-MS analysis, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. This technique can be used to monitor the progress of reactions involving "this compound" by quantifying the disappearance of reactants and the appearance of products over time. The principles of GC-MS have been successfully applied to the analysis of related compounds such as furan fatty acids. bohrium.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov If "this compound" can be obtained in a crystalline form, X-ray diffraction analysis would provide precise information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The resulting crystal structure would reveal the planarity of the furan ring and the orientation of the methanethiol and iodo substituents. acs.org Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the thiol group or halogen bonding involving the iodine atom, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its interactions in a biological or material context. While no specific crystal structure for "this compound" is currently available, the technique has been widely used for the structural determination of various furan derivatives. researchgate.netmdpi.com
Advanced Spectroscopic Techniques for Electronic Structure Characterization
To gain a deeper understanding of the electronic properties of "this compound," advanced spectroscopic techniques, often in conjunction with computational methods, can be employed.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the electronic transitions within the molecule. The furan ring and its substituents contain chromophores that absorb light in the UV-Vis region. The absorption spectrum is expected to show bands corresponding to π → π* transitions of the furan ring. The presence of the iodine atom and the sulfur atom may influence the position and intensity of these absorption bands. acs.orgresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental spectroscopic data. acs.orgpku.edu.cnmdpi.com DFT can be used to predict the geometry, vibrational frequencies (IR and Raman spectra), and electronic properties of "this compound." researchgate.net By calculating the molecular orbitals and their energies, DFT can help to interpret the UV-Vis spectrum and provide a detailed picture of the electronic structure and reactivity of the molecule.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient, environmentally friendly, and selective methods for synthesizing (5-Iodofuran-2-yl)methanethiol and its derivatives.
The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce waste and environmental impact. Furan (B31954) derivatives, in particular, are attractive targets for green synthesis as they can often be derived from renewable biomass resources. frontiersin.orgrsc.orgrsc.org Future work should prioritize the development of synthetic pathways to this compound that align with these principles.
Key areas for investigation include:
Biomass Valorization: Exploring routes from platform chemicals derived from lignocellulosic biomass, such as furfural (B47365), to reduce reliance on petrochemical feedstocks. frontiersin.orgmdpi.com
Catalytic Systems: Investigating the use of heterogeneous catalysts, ionic liquids, or polyoxometalates that can be easily recovered and recycled, minimizing waste. frontiersin.org
Solvent-Free and Aqueous Media: Developing reactions that proceed under solvent-free conditions or in water to avoid the use of volatile organic solvents. vhu.edu.vnchemrxiv.org Iodine-catalyzed reactions, which can often be performed neat, represent a promising avenue. vhu.edu.vnchemrxiv.org
Energy Efficiency: Utilizing microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating.
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Traditional Method | Green Chemistry Alternative | Potential Advantages |
|---|---|---|---|
| Starting Material | Petroleum-based precursors | Furfural (from biomass) | Renewable, sustainable sourcing |
| Solvents | Volatile organic solvents (e.g., THF, Dichloromethane) | Solvent-free, water, or ionic liquids | Reduced environmental impact, improved safety |
| Catalysis | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysis | Reduced waste, catalyst reusability, milder conditions |
| Energy Input | Conventional thermal heating | Microwave or flow chemistry | Faster reactions, lower energy consumption, better control |
A significant challenge in synthesizing polysubstituted heterocycles is achieving high chemo- and regioselectivity. For this compound, this involves the precise installation of the iodine atom at the C5 position and the methanethiol (B179389) group at the C2 position, without undesirable side reactions. Future research should focus on advanced synthetic methodologies that offer superior control over the molecular architecture.
Promising strategies include:
Directed Ortho-Metalation (DoM): Utilizing directing groups to achieve regioselective lithiation or magnesiation of the furan ring, followed by quenching with electrophiles to introduce the iodo and methanethiol moieties in a controlled sequence.
Transition-Metal Catalyzed C-H Functionalization: Employing catalysts (e.g., based on palladium, rhodium, or cobalt) to directly and selectively convert C-H bonds on the furan ring into C-I and C-S bonds, providing a more atom-economical approach. organic-chemistry.orgnih.gov
Metalloradical Catalysis: Exploring novel catalytic systems, such as cobalt(II)-based metalloradical catalysis, for the regioselective construction of polyfunctionalized furans from simple precursors like alkynes and diazocarbonyls. organic-chemistry.orgnih.gov This approach is known for its high functional group tolerance, which would be advantageous for a molecule containing a sensitive thiol group. nih.gov
Exploration of Novel Reactions and Transformations
The trifunctional nature of this compound provides a rich platform for discovering and developing novel chemical transformations.
The Furan-Thiol-Amine (FuTine) reaction is a powerful multicomponent reaction that combines a furan, a thiol, and an amine to generate substituted pyrroles under mild, often physiological, conditions. researchgate.netresearchgate.net This reaction has shown great promise for peptide macrocyclization and late-stage functionalization in DNA-encoded libraries. acs.orgnih.govacs.org
This compound is an ideal candidate for expanding the utility of this chemistry. Using it as the thiol component in the FuTine reaction would lead to the formation of N-substituted 3-((5-iodofuran-2-yl)methylthio)pyrroles. The key advantage here is the retention of the iodo-furan moiety, which serves as a versatile synthetic handle for subsequent modifications.
Table 2: Potential Furan-Thiol-Amine Reaction Scenarios
| Furan Component | Thiol Component | Amine Component | Potential Product Application |
|---|---|---|---|
| Oxidized Furan Precursor | This compound | Primary Amine (e.g., Lysine side chain) | Post-translational modification of proteins |
| Oxidized Furan Precursor | This compound | Amino Acid | Synthesis of complex, non-natural peptides |
| Oxidized Furan Precursor | This compound | Bioactive Amine | Creation of novel drug conjugates |
The carbon-iodine bond on the furan ring is a key site for chemical innovation. Aryl iodides are exceptionally useful in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. Future research should exploit this reactivity to build molecular complexity.
Potential applications include:
Cross-Coupling Reactions: Using the C-I bond in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig reactions to append a wide variety of substituents (aryl, alkynyl, vinyl, alkyl, amino groups) onto the furan core. This would enable the rapid generation of diverse chemical libraries for screening purposes.
Iodine-Catalyzed Cyclizations: Investigating the role of the iodine atom in mediating or catalyzing intramolecular cyclization reactions, potentially leading to novel fused heterocyclic systems. Molecular iodine itself is a known catalyst for synthesizing furans and pyrans. vhu.edu.vn
Halogen Bonding: Exploring the iodine atom's potential to act as a halogen bond donor. This non-covalent interaction could be used to direct self-assembly, control crystal engineering, or influence substrate binding in a biological context.
Advanced Computational Modeling and Machine Learning in Chemical Design
The integration of computational tools can significantly accelerate the discovery and optimization of chemical processes and materials. nsf.govjetir.org For this compound, these approaches can provide valuable insights where experimental data is lacking.
Future research avenues include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to predict molecular properties such as reactivity, bond energies, and spectral characteristics. DFT can also be used to elucidate reaction mechanisms, identify transition states, and rationalize the outcomes of chemo- and regioselective syntheses. acs.org
Machine Learning (ML) for Reaction Optimization: Training ML models on existing reaction data for furan derivatives to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing or functionalizing this compound. youtube.com This can reduce the need for extensive, trial-and-error experimentation. jetir.orgyoutube.com
AI-Driven Discovery: Employing artificial intelligence and genetic algorithms to explore the vast chemical space of potential derivatives. By combining ML models that predict desired properties (e.g., dielectric constant, binding affinity) with synthetic accessibility scores, it may be possible to identify novel molecules with tailored functions based on the this compound scaffold. nsf.govacs.org
Predictive Modeling for Reactivity and Selectivity
Predictive modeling, powered by machine learning and quantum chemistry, offers a powerful lens through which to understand and forecast the chemical behavior of molecules like this compound.
Key Research Areas:
Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of known reactions to predict the likely products, yields, and optimal conditions for new transformations involving the iodofuran or thiol moieties. This can minimize trial-and-error experimentation, saving time and resources.
Selectivity Analysis: The furan ring in this compound presents multiple reactive sites. Computational models can predict regioselectivity and stereoselectivity in reactions such as cross-coupling at the carbon-iodine bond or functionalization of the thiol group. Knowledge-based graph models that incorporate digitalized steric and electronic information have shown success in predicting both yield and stereoselectivity for challenging reactions, including asymmetric thiol additions.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map out reaction pathways, identify transition states, and calculate activation energies. This provides a deep, mechanistic understanding of why certain reactions are favored over others, guiding the rational design of experiments.
| Modeling Technique | Application for this compound | Potential Outcome |
| Machine Learning (e.g., Gradient Boosting, Neural Networks) | Predicting cross-coupling reaction yields and identifying optimal catalysts. | Accelerated optimization of synthetic routes. |
| Quantum Chemistry (e.g., DFT) | Elucidating the mechanism of novel cyclization reactions involving the thiol group. | Rational design of new heterocyclic scaffolds. |
| Quantitative Structure-Activity Relationship (QSAR) | Forecasting the biological activity of derivatives for drug discovery. | Prioritizing synthesis of compounds with high therapeutic potential. |
Data-Driven Discovery of New Catalysts
The reactivity of this compound in key transformations, such as cross-coupling and C-S bond formation, is critically dependent on the catalyst used. Data-driven approaches are revolutionizing how new and improved catalysts are discovered.
Emerging Strategies:
High-Throughput Screening (HTS): Automated HTS platforms can rapidly test hundreds or thousands of potential catalysts (e.g., different ligands, metal precursors) for a specific reaction involving the target molecule. The resulting performance data creates a rich dataset for identifying novel catalytic systems.
Machine Learning for Catalyst Design: By analyzing data from HTS and existing literature, machine learning algorithms can identify complex relationships between a catalyst's structure and its activity/selectivity. This allows for the in silico design of new catalysts with predicted high performance, which can then be synthesized and tested.
Sustainable Catalysis: Research is increasingly focused on developing catalysts based on earth-abundant and non-noble metals (e.g., iron, copper, nickel) to replace expensive and rare metals like palladium. Data-driven methods can accelerate the identification of effective non-noble metal catalysts for reactions with furan derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers enhanced control, safety, and scalability. When combined with automation, it creates powerful platforms for synthesis and discovery.
Advantages for Synthesizing Furan Derivatives:
Enhanced Safety and Control: Many reactions involving furan derivatives can be sensitive or involve unstable intermediates. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for precise control over parameters like temperature and reaction time, enabling safer operation and higher reproducibility.
Automated Optimization: Automated flow systems can be programmed to systematically vary reaction conditions (e.g., temperature, flow rate, reagent stoichiometry) and use real-time analytics to identify optimal parameters without manual intervention. This dramatically speeds up the process of developing efficient synthetic methods.
Multi-Step Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, avoiding the need for isolation and purification of intermediates. For a molecule like this compound, a multi-step sequence—for instance, a cross-coupling reaction followed by a thiol derivatization—could be performed in an uninterrupted flow, significantly improving efficiency.
The integration of these advanced platforms—predictive modeling, data-driven catalyst discovery, and automated flow synthesis—will undoubtedly unlock new chemical space and applications for this compound and related furan compounds, paving the way for innovations in medicine, materials, and sustainable chemistry.
Q & A
Basic Research Questions
Synthesis Optimization Q: What catalyst systems and reaction conditions optimize the synthesis of (5-Iodofuran-2-yl)methanethiol while minimizing byproduct formation? A: Catalysts with balanced acid-base properties, such as K₂WO₄/alumina, enhance selectivity for sulfur-containing compounds like methanethiol derivatives. Adjusting Lewis acid site strength and basicity can improve methanol conversion (47–56%) and selectivity (90–96%) . For iodinated analogs, halogen-specific promoters (e.g., KI) may stabilize intermediates during furan functionalization.
Structural Characterization Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: High-resolution NMR (¹H/¹³C) identifies iodine-induced deshielding in furan protons, while GC-MS detects volatile thiol derivatives. Compare spectral data against NIST reference libraries for validation . X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives.
Reactivity Profiling Q: How does the iodine substituent influence the nucleophilic reactivity of the methanethiol group in this compound? A: The electron-withdrawing iodine at C5 of the furan ring reduces electron density at the thiol (-SH) group, lowering its nucleophilicity. This contrasts with methyl- or hydrogen-substituted furans, where enhanced electron donation increases thiol reactivity. Kinetic studies under controlled pH (e.g., thiolate formation at alkaline conditions) are advised .
Advanced Research Questions
Mechanistic Studies Q: What mechanistic pathways explain the formation of this compound during catalytic thiolation reactions? A: Two competing pathways exist:
- Direct thiolation : Methanol reacts with H₂S on basic sites of catalysts (e.g., K₂WO₄), forming methanethiol intermediates that couple with iodofuran precursors.
- Halogen exchange : Iodine substituents may replace sulfur in pre-formed thiols via radical-mediated mechanisms under UV irradiation. Isotopic labeling (e.g., D₂O or ³⁴S) and in-situ FTIR can distinguish pathways .
Environmental Stability Q: How does this compound contribute to atmospheric sulfur cycling compared to non-halogenated analogs? A: Iodine enhances photolytic degradation rates, reducing its atmospheric lifetime. However, the thiol group can still participate in aerosol nucleation via H₂S-like oxidation to SO₂. Compare with methanethiol (CH₃SH), which contributes 30–70% to oceanic sulfur emissions and cloud albedo effects .
Biological Interactions Q: What methodologies assess the compound’s potential antimicrobial activity given its sulfur-iodine motif? A: Use disk diffusion assays against Gram-positive/negative bacteria, with iodinated furans often showing enhanced membrane permeability. LC-MS/MS quantifies intracellular uptake, while ROS (reactive oxygen species) probes evaluate oxidative stress mechanisms. Compare with 5-methylfuran derivatives, which exhibit antioxidant properties .
Data Contradictions Q: How can researchers resolve contradictions in abiotic synthesis yields reported for iodinated thiols in hydrothermal vent simulations? A: Conflicting data arise from variable H₂ concentrations and temperature gradients. Low-H₂, low-temperature (≤200°C) systems favor methanethiol formation via methyltransferase activity, while high-H₂ environments promote competing pathways. Replicate experiments using microfluidic reactors with real-time H₂S monitoring .
Methodological Tables
Table 1: Catalyst Performance in Thiolation Reactions
| Catalyst | Temp (°C) | Methanol Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| K₂WO₄/Alumina | 360 | 47 | 96 | |
| KOH/Alumina | 360 | 56 | 95 |
Table 2: Environmental Impact Comparison
| Compound | Atmospheric Lifetime (h) | Aerosol Contribution | Key Reference |
|---|---|---|---|
| Methanethiol (CH₃SH) | 12–24 | High (DMS precursor) | |
| This compound | 6–12 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
